molecular formula C20H24N4O2 B2653781 6-Cyclopropyl-2-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2320417-27-2

6-Cyclopropyl-2-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2653781
CAS No.: 2320417-27-2
M. Wt: 352.438
InChI Key: FZJIAEOYGFEKKI-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Azetidin-3-yl Moiety: This step involves the reaction of a suitable azetidinone precursor with a benzoyl chloride derivative under basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.

    Final Assembly: The final step involves coupling the azetidin-3-yl intermediate with a pyridazinone derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzoyl moiety, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-2-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-({1-[4-(dimethylamino)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one: shares similarities with other azetidinone and pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and reactivity profiles compared to other similar compounds.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-22(2)17-7-5-16(6-8-17)20(26)23-11-14(12-23)13-24-19(25)10-9-18(21-24)15-3-4-15/h5-10,14-15H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJIAEOYGFEKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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